N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, substituted at position 7 with a 4-methylphenyl group and at position 3 with an acetamide-linked 5-chloro-2,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c1-13-4-6-14(7-5-13)15-11-32-22-21(15)25-12-27(23(22)29)10-20(28)26-17-8-16(24)18(30-2)9-19(17)31-3/h4-9,11-12H,10H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKPSNQZSXRGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a synthetic compound that belongs to the class of thienopyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections will delve into its synthesis, biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 469.9 g/mol
- CAS Number : 1207056-12-9
Synthesis
The synthesis of thienopyrimidine derivatives typically involves multi-step reactions that include cyclization and functional group modifications. The specific synthetic routes for this compound have not been extensively documented in the literature but are likely similar to those used for related compounds.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymes : Many pyrimidine derivatives inhibit enzymes crucial for DNA biosynthesis such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) .
- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in various cancer cell lines, leading to apoptosis .
Case Study : In vitro testing of similar thienopyrimidine derivatives revealed IC values indicating potent cytotoxicity against several cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). For instance, a related compound demonstrated an IC of 0.39 µM against HCT116 cells .
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. They have shown efficacy against various bacterial strains and fungi:
- Mechanisms : These compounds may disrupt microbial DNA synthesis or inhibit specific metabolic pathways critical for microbial survival .
- Research Findings : A study highlighted that certain pyrimidine-based compounds exhibited significant antibacterial activity against resistant strains of bacteria .
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : By inhibiting enzymes involved in nucleotide synthesis, these compounds can effectively hinder cancer cell proliferation.
- DNA Interaction : Some derivatives have shown the ability to intercalate into DNA or RNA structures, leading to misreading during replication or transcription processes.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Anticancer Activity (IC) | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Structure A | 0.39 µM (HCT116) | Effective against E. coli |
| Compound B | Structure B | 0.46 µM (MCF7) | Effective against S. aureus |
| N-(5-chloro-2,4-dimethoxyphenyl)-... | Target Compound | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Thieno[3,2-d]pyrimidinone vs. Thieno[2,3-d]pyrimidinone
- Target Compound: Thieno[3,2-d]pyrimidinone (sulfur at position 3,2) .
- Analog (): Thieno[2,3-d]pyrimidinone (sulfur at position 2,3) . Impact: The sulfur position alters electronic distribution, affecting interactions with hydrophobic pockets in biological targets. Thieno[3,2-d] derivatives often show higher enzymatic inhibition due to optimized steric fit .
Substituent Modifications on the Aromatic Rings
Phenyl Group at Position 7
Acetamide-Linked Aromatic Moieties
Alkyl and Heterocyclic Side Chains
- Analog (): Features 3-ethyl-5,6-dimethyl substitutions on the thienopyrimidine core . The target compound lacks these substituents, prioritizing a balance between bioavailability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
